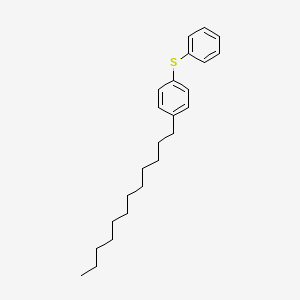

1-Dodecyl-4-(phenylsulfanyl)benzene

Description

1-Dodecyl-4-(phenylsulfanyl)benzene is a thioether-functionalized aromatic compound characterized by a central benzene ring substituted with a dodecyl (C₁₂H₂₅) chain at the 1-position and a phenylsulfanyl (-S-C₆H₅) group at the 4-position. Its molecular formula is C₂₄H₃₄S, with a molecular weight of 354.60 g/mol. The sulfanyl group introduces sulfur’s unique electronic and steric properties, distinguishing it from oxygen-based ethers or sulfonyl/sulfonate derivatives.

Properties

Molecular Formula |

C24H34S |

|---|---|

Molecular Weight |

354.6 g/mol |

IUPAC Name |

1-dodecyl-4-phenylsulfanylbenzene |

InChI |

InChI=1S/C24H34S/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25-23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3 |

InChI Key |

BKWPBSKBTPDIMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-(phenylthio)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the reaction of dodecylbenzene with thiophenol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 1-Dodecyl-4-(phenylthio)benzene may involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-4-(phenylthio)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the phenylthio group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

1-Dodecyl-4-(phenylthio)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Dodecyl-4-(phenylthio)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The dodecyl group enhances the compound’s hydrophobicity, affecting its solubility and distribution in various environments .

Comparison with Similar Compounds

The following analysis categorizes structurally related compounds based on substituent variations, emphasizing functional group effects on physicochemical properties and applications.

Sulfanyl Derivatives

(a) 1-Methyl-4-({5-[(4-methylphenyl)sulfanyl]pentyl}sulfanyl)benzene

- Structure : Features dual sulfanyl groups: one methylsulfanyl and a pentyl-linked 4-methylphenylsulfanyl chain.

- Key Differences : Shorter alkyl chain (pentyl vs. dodecyl) and additional methyl substituents on the aromatic ring.

- Research Findings : Crystallographic studies (using SHELX ) reveal that shorter alkyl chains and branched substituents reduce packing efficiency compared to linear dodecyl analogs. This compound’s structural flexibility may limit its utility in ordered material systems .

(b) 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

- Structure : Benzylsulfanyl group with electron-withdrawing fluorine and trifluoromethyl (-CF₃) substituents.

- Key Differences : Fluorination enhances electronegativity and lipophilicity, making it suitable for pharmaceutical applications (e.g., enzyme inhibition).

- Research Findings: The -CF₃ group stabilizes molecular conformations via steric and electronic effects, a trait absent in non-fluorinated sulfanyl compounds like 1-dodecyl-4-(phenylsulfanyl)benzene .

Sulfonyl/Sulfonate Derivatives

(a) 1-Chloro-4-(phenylsulfonyl)benzene

- Structure : Sulfonyl (-SO₂-C₆H₅) group replaces the sulfanyl moiety, with a chlorine substituent.

- Key Differences : The sulfonyl group is strongly electron-withdrawing, increasing chemical stability and reactivity.

- Applications: Used as the pesticide Sulphenone, highlighting how sulfonyl groups enhance bioactivity compared to sulfanyl analogs .

(b) Isopropanolamine Dodecylbenzenesulfonate

- Structure: Dodecylbenzenesulfonate (-SO₃⁻) paired with isopropanolamine.

- Key Differences : Ionic sulfonate group improves water solubility, making it an effective surfactant.

- Applications: Unlike non-ionic sulfanyl compounds, this derivative forms micelles in aqueous solutions, underscoring the role of ionic character in surfactant performance .

Ether Derivatives

(a) 1-Phenoxy-4-dodecylbenzene

- Structure: Phenoxy (-O-C₆H₅) group replaces the sulfanyl linkage.

- Key Differences : Oxygen’s higher electronegativity shortens bond lengths (C-O vs. C-S) and increases aromatic ring electron density.

- Research Findings: The phenoxy derivative’s lower molecular weight (338.53 g/mol vs. 354.60 g/mol for the sulfanyl analog) and polarizability may limit its thermal stability in polymer matrices .

Fluorinated Derivatives

(a) 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

- Structure : Combines sulfanyl, fluorine, and -CF₃ groups.

- Key Differences : Fluorine atoms enhance oxidative stability and binding affinity in medicinal chemistry contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.